N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-11-5-3-4-6-13(11)17-21-18(26-22-17)25-10-16(23)20-14-9-12(19)7-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUPRCQOWVYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- CAS Number : 895014-34-3
The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the phenyl ring enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Foroumadi et al. synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | S. aureus | 0.03 |
| N-(5-chloro-2-methoxyphenyl)-... | E. coli | 0.04 |
| N-(5-chloro-2-methoxyphenyl)-... | P. aeruginosa | 0.05 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable study evaluated the cytotoxicity of thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents such as 5-Fluorouracil .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | MCF-7 | 12.5 |
| N-(5-chloro-2-methoxyphenyl)-... | HepG2 | 15.0 |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. The presence of the thiadiazole moiety is crucial for its bioactivity, as it can form hydrogen bonds and engage in π–π stacking interactions with target proteins.
Case Studies
- Antimicrobial Efficacy : In a study assessing the efficacy of thiadiazole derivatives against multiple bacterial strains, the compound demonstrated a broad spectrum of activity, particularly against S. aureus and E. coli, suggesting potential applications in treating infections caused by resistant strains .
- Anticancer Studies : Another research focused on the synthesis of novel substituted phenoxy derivatives reported that compounds similar to N-(5-chloro-2-methoxyphenyl)-... exhibited enhanced anticancer properties due to structural modifications that improved lipophilicity and receptor binding affinity .
Preparation Methods
Traditional Liquid-Phase Cyclization
Conventional methods for 1,2,4-thiadiazole synthesis involve cyclocondensation of thiourea derivatives with carboxylic acid derivatives. For 3-aryl-1,2,4-thiadiazoles, a representative pathway includes:
Reagents :
- o-Tolylthiourea
- Chloroacetyl chloride
- Base (e.g., triethylamine)
Mechanism :
- Thiourea reacts with chloroacetyl chloride to form a thioamide intermediate.
- Intramolecular cyclization under basic conditions yields the thiadiazole ring.
Limitations :
- Prolonged reaction times (8–12 hours).
- Moderate yields (60–75%) due to side-product formation.
Solid-Phase Mechanochemical Approach
A patent (CN103936691A) describes a solvent-free method for 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus pentachloride (PCl₅) as a cyclizing agent. While designed for 1,3,4-thiadiazoles, this approach offers insights into optimizing thiadiazole synthesis for the target 1,2,4 isomer:
Procedure :
- Grind thiosemicarbazide (1 mol), o-toluic acid (1.2 mol), and PCl₅ (1.2 mol) at room temperature.
- Neutralize the crude product with alkaline solution (pH 8–8.2).
- Recrystallize to isolate the thiadiazole-thiol.
Advantages :
- Reaction time: <1 hour.
- Yield: >91%.
- Minimal purification required.
Adaptation Challenges :
- The patent’s method produces 1,3,4-thiadiazoles, necessitating modified starting materials (e.g., o-tolylhydrazine) for 1,2,4-thiadiazole synthesis.
Thioether Linkage Formation
The thiadiazole-thiol undergoes nucleophilic substitution with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide to form the target compound:
General Reaction :
$$
\text{Thiadiazole-SH} + \text{Cl-CH₂-C(O)-N-Ar} \xrightarrow{\text{Base}} \text{Thiadiazole-S-CH₂-C(O)-N-Ar}
$$
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 85–90% |
| Solvent | DMF | Enhances solubility |
| Temperature | 60–80°C | Accelerates SN₂ |
| Molar Ratio | 1:1.2 (Thiol:Acetamide) | Minimizes unreacted acetamide |
Side Reactions :
- Oxidation of thiol to disulfide (mitigated by inert atmosphere).
- Hydrolysis of acetamide (controlled by anhydrous conditions).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Purification Techniques
- Recrystallization : Ethanol/water (7:3) achieves >98% purity.
- Chromatography : Reserved for small-scale API production due to cost.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.85 (s, 1H, thiadiazole-H).
- δ 7.45–7.30 (m, 4H, o-tolyl).
- δ 3.90 (s, 3H, OCH₃).
ESI-MS : [M+H]⁺ = 406.02 m/z (calc. 406.05).
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Traditional Liquid-Phase | 68 | 92 | 10 h | Moderate |
| Mechanochemical | 91 | 95 | 45 min | High |
| Continuous Flow | 89 | 97 | 2 h | Very High |
Key Insight : Mechanochemical methods reduce solvent waste and energy consumption, aligning with green chemistry principles.
Challenges and Troubleshooting
Thiol Oxidation
- Solution : Conduct reactions under nitrogen with 0.1% w/v antioxidant (e.g., BHT).
Regioselectivity in Thiadiazole Formation
- Mitigation : Use directing groups (e.g., nitro) on the aryl ring to control cyclization position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
